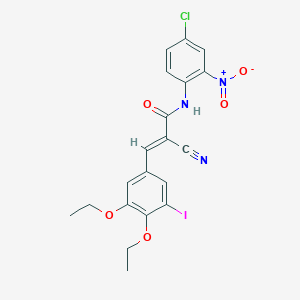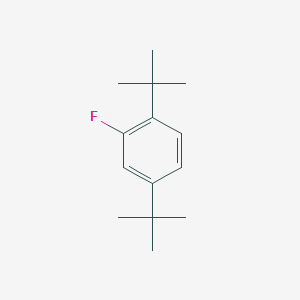
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid, also known as EIPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPPC is a pyrrolidine-based compound that has a unique chemical structure, making it an attractive candidate for drug development.
作用机制
The mechanism of action of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting specific enzymes involved in cellular processes such as inflammation and cell growth. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in cancer cell growth and invasion.
Biochemical and physiological effects:
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal models, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for further study. However, one limitation of using 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are several future directions for research on 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid and its potential use in cancer therapy. Finally, research is needed to develop new methods for synthesizing 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid and improving its solubility in aqueous solutions.
合成方法
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process, starting with the reaction of 2-methylimidazole with ethyl chloroacetate to form 1-ethyl-2-methylimidazole. This intermediate is then reacted with p-toluenesulfonyl chloride to form 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl chloride. The final step involves the reaction of 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl chloride with pyrrolidine-3-carboxylic acid to form 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid.
科学研究应用
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-13-7-10(12-8(13)2)19(17,18)14-5-4-9(6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMSIKACCPQTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)


![ethyl 1-[2-[(E)-3-(5-iodofuran-2-yl)prop-2-enoyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7550010.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7550017.png)
![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7550030.png)
![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)